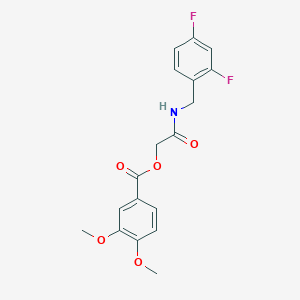

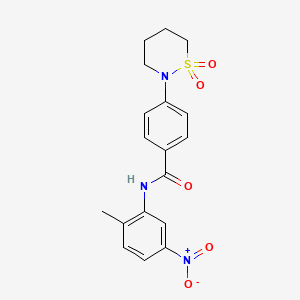

![molecular formula C22H22 B2524077 Spiro[adamantane-2,9'-fluorene] CAS No. 727730-31-6](/img/structure/B2524077.png)

Spiro[adamantane-2,9'-fluorene]

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Spiro[adamantane-2,9'-fluorene] is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. This compound is a spirocyclic material that is composed of adamantane, fluorene, and spirobifluorene units. It has been synthesized using various methods and has shown promising results in scientific research applications.

Scientific Research Applications

High-Tg Porous Polyimide Films

“Spiro[adamantane-2,9’-fluorene]” has been used in the development of High-Tg porous polyimide films . These films have low dielectric constants and excellent thermal properties, making them ideal for the next generation of high-performance, miniature, and ultrathin microelectronic devices . The films contain fluorenyl-adamantane groups and were prepared successfully via thermolysis of poly (ethylene glycol) (PEG) added in the PI matrix . The porous PI films exhibited excellent thermal properties with a glass-transition temperature at 376°C whereas the 5% weight loss temperature in air excess of 405°C due to enhanced rigidity afforded by fluorenyl-adamantane groups . These excellent properties benefit the as-prepared porous PI films for application as interlayer dielectrics, integrated circuit chips, or multichip modules in microelectronic fields .

Anion Exchange Membranes for Fuel Cells

Another application of “Spiro[adamantane-2,9’-fluorene]” is in the creation of Anion Exchange Membranes (AEMs) for fuel cells . Constructing well-defined ion channels is an effective way to achieve high conductivity of AEMs for fuel cell applications . The conventional backbones often tend to be tightly packed, which may hinder the formation of ion clusters . A novel series of poly (aryl indole) AEMs containing spiro-adamantane-fluorene (SAF) units and di-cation side chains have been reported . The integrated bulkiness and rigidity of adamantane and fluorene moieties in SAF can lower packing density of the backbone, creating higher fraction of inter-chain free volume, and thus lower the resistance of the side chain cation aggregation during microphase separation, benefiting ion channel formation .

Mechanism of Action

Target of Action

The primary target of Spiro[adamantane-2,9’-fluorene] is in the field of materials science, particularly in the creation of porous polyimide (PI) films . These films are used in high-performance, miniature, and ultrathin microelectronic devices .

Mode of Action

Spiro[adamantane-2,9’-fluorene] interacts with its targets by being incorporated into the structure of polyimide films . The presence of the rigid spiro-fluorene core in the compound enhances the rigidity of the films, which contributes to their excellent thermal properties .

Biochemical Pathways

This process leads to the creation of porous PI films with low dielectric constants .

Result of Action

The incorporation of Spiro[adamantane-2,9’-fluorene] into PI films results in materials with excellent thermal properties and low dielectric constants . These films exhibit a glass-transition temperature at 376°C and a 5% weight loss temperature in air in excess of 405°C . They are beneficial for application as interlayer dielectrics, integrated circuit chips, or multichip modules in microelectronic fields .

Action Environment

The action of Spiro[adamantane-2,9’-fluorene] is influenced by the environment in which it is used. For instance, the thermolysis content of PEG in the PI matrix can affect the properties of the resulting PI films . As the thermolysis content of PEG increases, the density of the PI films decreases, and the corresponding porosity grows significantly .

properties

IUPAC Name |

spiro[adamantane-2,9'-fluorene] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22/c1-3-7-20-18(5-1)19-6-2-4-8-21(19)22(20)16-10-14-9-15(12-16)13-17(22)11-14/h1-8,14-17H,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGYQERJJBDQQHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C34C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-[2-(cyclopropylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B2523994.png)

![ethyl [4-({2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2524000.png)

![Furo[3,2-c]pyridine, 4-(4-morpholinyl)-](/img/structure/B2524007.png)

![1-(4-chlorobenzyl)-3-[(4-methoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2524011.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2524014.png)